molecular formula C12H12ClNO2 B6207631 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride CAS No. 33429-28-6

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride

Cat. No.: B6207631
CAS No.: 33429-28-6
M. Wt: 237.7
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Description

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H12ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

33429-28-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the reaction of naphthalene derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the naphthalene ring. The resulting intermediate is then subjected to carboxylation to form the carboxylic acid group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride
  • 6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride
  • 1-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride

Uniqueness

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

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